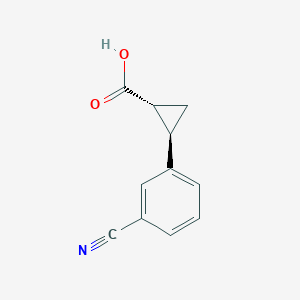

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid (CAS: 1909294-43-4) is a cyclopropane derivative featuring a trans-configuration (1R,2R) and a 3-cyanophenyl substituent. The cyano group (-CN) at the meta position of the aromatic ring distinguishes it from other cyclopropane carboxylic acids.

Properties

IUPAC Name |

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNFLRZCVLACW-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a 3-cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature control, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyanophenyl group can be reduced to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acids

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Electron-Withdrawing vs.

- Stereochemistry: The (1R,2R) configuration is critical for bioactivity in many analogs, such as solanoeclepin B, where stereochemistry determines biological specificity .

Physical and Chemical Properties

- Melting Points: 3-Chlorophenyl analog (12d): 84–86°C . 2-Chloro-4-fluorophenyl analog (17d): 152.4–155.1°C . The cyano group in the target compound may increase melting point due to stronger intermolecular interactions.

- Solubility : The -CN group likely enhances water solubility compared to halogenated analogs, though experimental data are needed.

Biological Activity

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological applications. This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and agricultural sciences.

- Molecular Formula : CHNO

- Molar Mass : 187.19 g/mol

- Density : 1.31 g/cm³ (predicted)

- pKa : 4.44 (predicted) .

The biological activity of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is largely attributed to:

- Enzyme Interaction : The compound can modulate enzyme activity, particularly those involved in metabolic pathways. Its carboxylic acid group facilitates hydrogen bonding, while the cyanophenyl moiety can engage in π-π interactions, enhancing binding affinity to target enzymes .

- Inhibition of Ethylene Biosynthesis : Research indicates that derivatives of cyclopropane carboxylic acids can inhibit ethylene production in plants, which is critical for regulating fruit ripening and senescence .

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes such as:

- 1-Aminocyclopropane-1-carboxylate oxidase (ACO) : Molecular docking studies suggest that (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exhibits significant binding affinity to ACO, which is pivotal in ethylene biosynthesis in plants .

2. Biochemical Assays

Due to its ability to interact with various biomolecules, this compound serves as a valuable probe in biochemical assays aimed at understanding enzyme-substrate interactions .

Case Study 1: Ethylene Inhibition in Plants

In a study examining the effects of cyclopropane carboxylic acids on ACO activity, (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid demonstrated a binding constant of approximately M, indicating strong potential as an ethylene biosynthesis inhibitor .

Case Study 2: Molecular Docking Analysis

Molecular docking studies have shown that the compound binds effectively to the active site of ACO, suggesting it could be developed into a lead compound for agricultural applications aimed at delaying fruit ripening and enhancing shelf life .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| Cyclopropane-1-carboxylic acid | Structure | Less versatile; lacks cyanophenyl group | N/A |

| 2-(3-cyanophenyl)propanoic acid | Structure | Similar but less reactive | N/A |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | Structure | Higher binding affinity to ACO | M |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.